3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-7-methoxyquinolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Quinolinone, 7-methoxy-3-(2H-tetrazol-5-yl)- is a heterocyclic compound that combines the structural features of quinolinone and tetrazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, 7-methoxy-3-(2H-tetrazol-5-yl)- typically involves multi-step reactions. One common method includes the formation of the quinolinone core followed by the introduction of the tetrazole moiety. The quinolinone core can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions. The tetrazole ring is often introduced via cycloaddition reactions using azides and nitriles under thermal or catalytic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4(1H)-Quinolinone, 7-methoxy-3-(2H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can modify the tetrazole ring, leading to different functionalized products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinolinone and tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted quinolinone and tetrazole derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
4(1H)-Quinolinone, 7-methoxy-3-(2H-tetrazol-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4(1H)-Quinolinone, 7-methoxy-3-(2H-tetrazol-5-yl)- involves its interaction with specific molecular targets such as enzymes and receptors. The quinolinone moiety can inhibit certain enzymes, while the tetrazole ring can interact with receptor sites, modulating biological pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-3-(1H-tetrazol-5-yl)-pyridine: Shares the tetrazole moiety but differs in the core structure.
1H-Tetrazole-5-acetic acid: Contains the tetrazole ring and is used in similar applications.
Uniqueness
4(1H)-Quinolinone, 7-methoxy-3-(2H-tetrazol-5-yl)- is unique due to its combined quinolinone and tetrazole structures, which provide a versatile platform for chemical modifications and potential biological activities. This dual functionality makes it a valuable compound in medicinal chemistry and material science .
Properties
CAS No. |
61338-56-5 |
---|---|
Molecular Formula |
C11H9N5O2 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
7-methoxy-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C11H9N5O2/c1-18-6-2-3-7-9(4-6)12-5-8(10(7)17)11-13-15-16-14-11/h2-5H,1H3,(H,12,17)(H,13,14,15,16) |
InChI Key |
IKCAICINBIOLSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CN2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.